molecular formula C8H14ClF2NO B13475238 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride

3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride

Cat. No.: B13475238
M. Wt: 213.65 g/mol
InChI Key: FUWTYJVAKCREPX-UHFFFAOYSA-N
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Description

3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO and a molecular weight of 213.6527 . This compound is of interest due to its unique structural features, which include a difluorocyclopropyl group and an oxolan-3-amine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves several steps. One common method includes the reaction of a difluorocyclopropylmethyl halide with an oxolan-3-amine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride is utilized in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to enhance binding affinity to certain enzymes and receptors, thereby modulating their activity. The oxolan-3-amine moiety can interact with various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C8H14ClF2NO

Molecular Weight

213.65 g/mol

IUPAC Name

3-[(2,2-difluorocyclopropyl)methyl]oxolan-3-amine;hydrochloride

InChI

InChI=1S/C8H13F2NO.ClH/c9-8(10)4-6(8)3-7(11)1-2-12-5-7;/h6H,1-5,11H2;1H

InChI Key

FUWTYJVAKCREPX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CC2CC2(F)F)N.Cl

Origin of Product

United States

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